ACT Scaffold vs. Diazirine and Benzophenone: Superior Photo-Cross-Linking Yield in Two Case Studies (Class-Level Inference Only)
The 2-aryl-5-carboxytetrazole (ACT) scaffold, to which this compound belongs, was directly compared against diazirine (DA) and benzophenone (BP) photoaffinity labels in two distinct case studies using Dasatinib- and JQ-1-derived probes [1]. ACT probes demonstrated higher photo-cross-linking yields toward their protein targets in vitro based on mass spectrometry analysis. In in situ target identification studies, ACT successfully captured desired targets with efficiency comparable to diazirine. However, this is class-level evidence only: the specific compound CAS 1396714-63-8 was not tested in this published study, and no compound-specific photo-cross-linking yield data are available.
| Evidence Dimension | In vitro photo-cross-linking yield toward protein targets (mass spectrometry-based) |
|---|---|
| Target Compound Data | Not available for CAS 1396714-63-8 (class representative: ACT probes 1a/1b showed higher yields than DA and BP) |
| Comparator Or Baseline | Diazirine (DA) and benzophenone (BP) photoaffinity labels |
| Quantified Difference | Qualitative superiority demonstrated; quantitative fold-difference not numerically reported in abstract |
| Conditions | Dasatinib–kinase and JQ-1–BRD bromodomain model systems; in vitro mass spectrometry and in situ cellular target capture |
Why This Matters
For procurement of a photoaffinity probe, the ACT scaffold offers a mechanistically distinct, nucleophile-directed cross-linking mechanism with potentially reduced non-specific background versus traditional C–H insertion labels; however, the performance of this specific derivative remains uncharacterized.
- [1] Herner, A.; Marjanovic, J.; Lewandowski, T. M.; Marin, V.; Patterson, M.; Miesbauer, L.; Ready, D.; Williams, J.; Vasudevan, A.; Lin, Q. 2-Aryl-5-carboxytetrazole as a New Photoaffinity Label for Drug Target Identification. J. Am. Chem. Soc. 2016, 138 (44), 14609–14615. View Source
